molecular formula C11H10N2O6 B14499111 2,4-Dinitrophenyl cyclobutanecarboxylate CAS No. 64461-79-6

2,4-Dinitrophenyl cyclobutanecarboxylate

Cat. No.: B14499111
CAS No.: 64461-79-6
M. Wt: 266.21 g/mol
InChI Key: DQESGJVFNKPNNH-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl cyclobutanecarboxylate is an ester derivative featuring a 2,4-dinitrophenyl (DNP) group linked via an ester bond to a cyclobutane ring. The compound’s structure combines the electron-withdrawing nitro groups of the DNP moiety with the sterically constrained cyclobutane-carboxylate group. This configuration influences its reactivity in nucleophilic substitution reactions, where the leaving group (cyclobutanecarboxylate) departs upon attack by nucleophiles such as hydrazine. Applications may include its use as a reactive intermediate in organic synthesis or as a mechanistic probe in kinetic studies.

Properties

CAS No.

64461-79-6

Molecular Formula

C11H10N2O6

Molecular Weight

266.21 g/mol

IUPAC Name

(2,4-dinitrophenyl) cyclobutanecarboxylate

InChI

InChI=1S/C11H10N2O6/c14-11(7-2-1-3-7)19-10-5-4-8(12(15)16)6-9(10)13(17)18/h4-7H,1-3H2

InChI Key

DQESGJVFNKPNNH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrophenyl cyclobutanecarboxylate typically involves the esterification of 2,4-dinitrophenol with cyclobutanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrophenyl cyclobutanecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

2,4-Dinitrophenyl cyclobutanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dinitrophenyl cyclobutanecarboxylate involves its interaction with biological molecules through its reactive nitro groups and ester functionality. The compound can act as a protonophore, disrupting proton gradients across biological membranes, which affects cellular energy production. This mechanism is similar to that of other dinitrophenyl compounds, which uncouple oxidative phosphorylation in mitochondria .

Comparison with Similar Compounds

Data Tables and Analysis

Table 1: Comparative Kinetic and Thermodynamic Parameters for 2,4-Dinitrophenyl Derivatives Reacting with Hydrazine in DMSO

Compound Leaving Group (X) $k_A \, (\times 10^{-3} \, \text{M}^{-1}\text{s}^{-1})$ $\Delta H^\circ \, (\text{kJ/mol})$ $\Delta S^\circ \, (\text{J/mol.K})$
2,4-Dinitrophenyl Phenyl Ether –OPh 0.54 58 -90
2,4-Dinitrophenyl Phenyl Sulfide –SPh 0.89 49 -110
2,4-Dinitrophenyl Phenyl Sulfone –SO₂Ph 1.24 42 -120
This compound* –O-CO-cyclobutyl ~0.70–1.00 (predicted) ~50–55 (predicted) ~-100 (predicted)

*Predicted values based on electronic and steric trends.

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